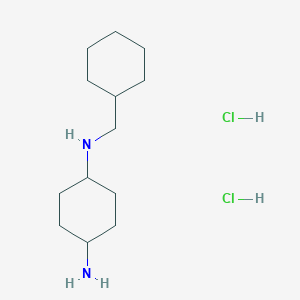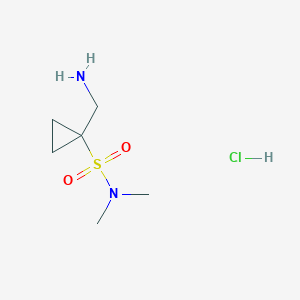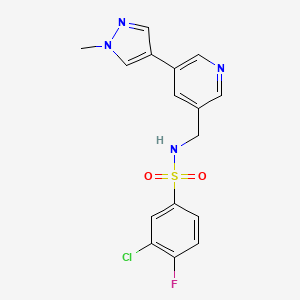![molecular formula C16H22ClN3O2 B2524416 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone CAS No. 2415573-99-6](/img/structure/B2524416.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as JNJ-40411813 and has been widely studied for its potential applications in scientific research.
Mécanisme D'action
JNJ-40411813 acts as a selective dopamine D2 receptor antagonist. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. By blocking the dopamine D2 receptor, JNJ-40411813 can modulate the activity of the dopaminergic system and potentially alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the prefrontal cortex, which is a brain region that is involved in cognitive function. It has also been found to decrease the release of glutamate in the striatum, which is a brain region that is involved in motor function. These effects suggest that JNJ-40411813 may have potential applications in the treatment of cognitive and motor disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of JNJ-40411813 is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of JNJ-40411813 is its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of JNJ-40411813. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is the development of more water-soluble analogs of JNJ-40411813 that can be more easily administered in lab experiments. Additionally, the potential therapeutic applications of JNJ-40411813 in the treatment of neurological disorders such as Parkinson's disease and schizophrenia should be further explored.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves the reaction of 5-chloro-2-hydroxypyrimidine with 1-(piperidin-4-yloxy)cyclopentene-1-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. The yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
JNJ-40411813 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSFAGCAKINAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



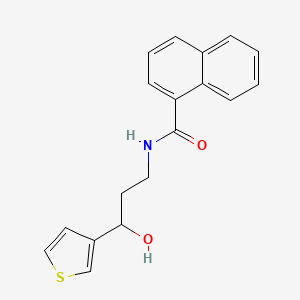
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
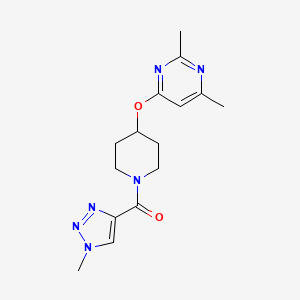
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
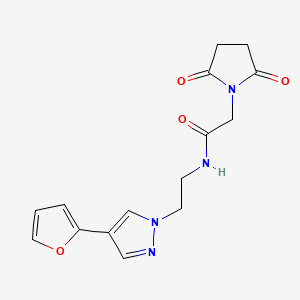
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)
